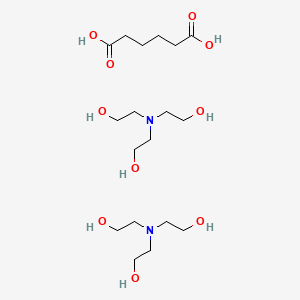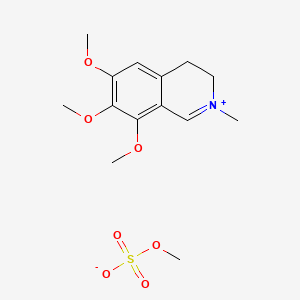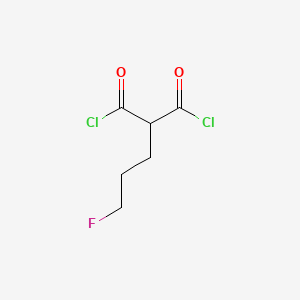
Malonyl chloride, (3-fluoropropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malonyl chloride, (3-fluoropropyl)-, is an organic compound with the molecular formula C4H5Cl2FO2. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 3-fluoropropyl group and two chlorine atoms. This compound is a colorless liquid that is used as a reagent in organic synthesis, particularly in the preparation of various cyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
Malonyl chloride, (3-fluoropropyl)-, can be synthesized through a multi-step process involving the selective saponification of dialkyl malonate, followed by hydrolysis and chlorination of monoalkyl malonic acid. The reaction typically involves the use of thionyl chloride as a chlorinating agent. The process can be summarized as follows:
Selective Saponification: Dialkyl malonate is reacted with potassium hydroxide in an alcoholic medium to form the monopotassium salt of the diester.
Hydrolysis: The monopotassium salt is hydrolyzed using concentrated hydrochloric acid to yield monoalkyl malonic acid.
Chlorination: The monoalkyl malonic acid is then reacted with thionyl chloride to produce the desired malonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of malonyl chloride, (3-fluoropropyl)-, follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .
化学反応の分析
Types of Reactions
Malonyl chloride, (3-fluoropropyl)-, undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Cyclization Reactions: As a bifunctional compound, it is used in the preparation of cyclic compounds through diacylation reactions.
Hydrolysis: It can be hydrolyzed to form malonic acid derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination step in the synthesis.
Potassium Hydroxide: Used in the selective saponification step.
Hydrochloric Acid: Used for hydrolysis of the monopotassium salt.
Major Products Formed
The major products formed from the reactions of malonyl chloride, (3-fluoropropyl)-, include various amides, esters, and cyclic compounds, depending on the nucleophiles and reaction conditions used .
科学的研究の応用
Malonyl chloride, (3-fluoropropyl)-, has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of alkaloids, polymers, and other complex organic molecules.
Material Science: It is employed in the preparation of N-doped titanium dioxide films by molecular layer deposition.
Pharmaceuticals: It serves as a precursor in the synthesis of bioactive compounds and drug intermediates.
Polymer Chemistry: It is used as a coupling agent in the synthesis of block copolymers by anionic polymerization.
作用機序
The mechanism of action of malonyl chloride, (3-fluoropropyl)-, involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in polymer chemistry, it acts as a coupling agent, facilitating the formation of polymer chains .
類似化合物との比較
Similar Compounds
Malonyl Chloride: The parent compound without the 3-fluoropropyl group.
Ethyl Malonyl Chloride: A derivative with an ethyl group instead of the 3-fluoropropyl group.
Methyl Malonyl Chloride: A derivative with a methyl group.
Uniqueness
Malonyl chloride, (3-fluoropropyl)-, is unique due to the presence of the 3-fluoropropyl group, which imparts distinct reactivity and properties compared to other malonyl chloride derivatives. This makes it particularly useful in specific synthetic applications where the fluorine atom can influence the chemical behavior and stability of the resulting compounds .
特性
CAS番号 |
657-10-3 |
|---|---|
分子式 |
C6H7Cl2FO2 |
分子量 |
201.02 g/mol |
IUPAC名 |
2-(3-fluoropropyl)propanedioyl dichloride |
InChI |
InChI=1S/C6H7Cl2FO2/c7-5(10)4(6(8)11)2-1-3-9/h4H,1-3H2 |
InChIキー |
CVIOCJQCMZZRFJ-UHFFFAOYSA-N |
正規SMILES |
C(CC(C(=O)Cl)C(=O)Cl)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


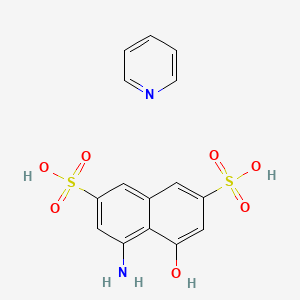

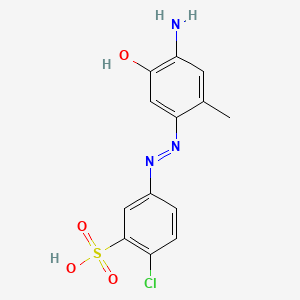
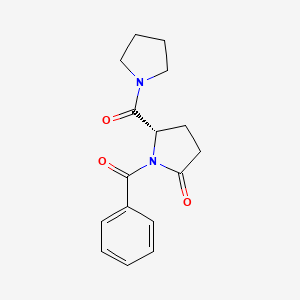
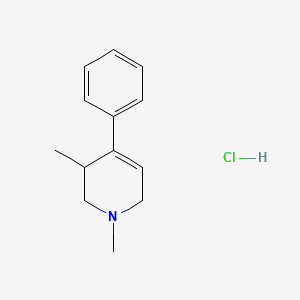
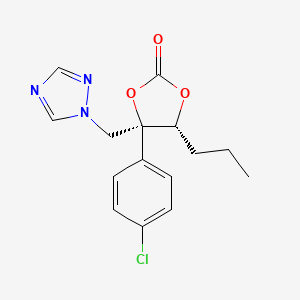

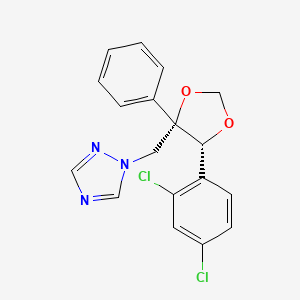

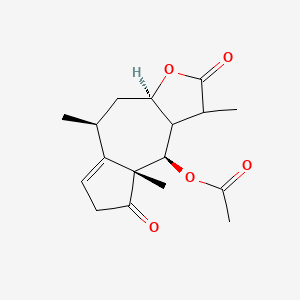

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
